1,3,5-Triazinane-2-thione

Beschreibung

BenchChem offers high-quality 1,3,5-Triazinane-2-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Triazinane-2-thione including the price, delivery time, and more detailed information at info@benchchem.com.

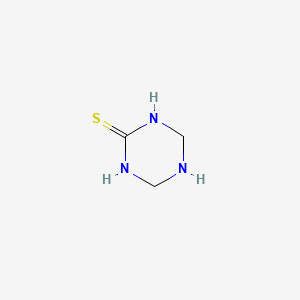

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3,5-triazinane-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3S/c7-3-5-1-4-2-6-3/h4H,1-2H2,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEQQDRAYMGDPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NCNC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176532 | |

| Record name | 2-Thiotriazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22052-04-6 | |

| Record name | Tetrahydro-1,3,5-triazine-2(1H)-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22052-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiotriazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022052046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiotriazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Chemical Properties of 1,3,5-Triazinane-2-thione

Introduction

1,3,5-Triazinane-2-thione, a heterocyclic compound featuring a saturated six-membered ring with alternating carbon and nitrogen atoms and a thione group, represents a core scaffold of significant interest in medicinal chemistry and drug development.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[2][3] This guide provides a comprehensive overview of the fundamental chemical properties of 1,3,5-triazinane-2-thione, offering insights into its structure, synthesis, reactivity, and spectral characteristics to support researchers and drug development professionals in leveraging this versatile molecule.

Physicochemical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C₃H₇N₃S | [4] |

| Molecular Weight | 117.17 g/mol | [4] |

| CAS Number | 22052-04-6 | [4][5] |

| Appearance | White crystalline solid (predicted) | General observation for related compounds. |

| Melting Point | Data not consistently available for the unsubstituted compound. Derivatives exhibit a wide range of melting points. | [6] |

| Solubility | Predicted to be slightly soluble in water and soluble in polar organic solvents like DMF and DMSO. | Inferred from the properties of related triazine derivatives.[7] |

| pKa | The N-H protons are weakly acidic, and the ring nitrogens are weakly basic. Specific pKa values are not well-documented. | General chemical principles of secondary thioamides and amines. |

Synthesis and Reactivity

The synthesis of the 1,3,5-triazinane-2-thione ring system is typically achieved through condensation reactions. A common and effective method involves the aminomethylation of thiourea with formaldehyde and a primary amine. This approach allows for the facile construction of the core heterocyclic structure.

Experimental Protocol: Synthesis of 5-Substituted-1,3,5-triazinane-2-thiones

This protocol is adapted from established methods for the synthesis of 5-substituted derivatives.

Materials:

-

Thiourea

-

Formaldehyde (37% aqueous solution)

-

Primary amine (e.g., tert-butylamine)

-

Ethanol

-

Hydrochloric acid

Procedure:

-

Dissolve thiourea in ethanol in a round-bottom flask.

-

Add the primary amine to the solution.

-

Slowly add formaldehyde to the reaction mixture with stirring.

-

The reaction is typically exothermic; maintain the temperature with a water bath if necessary.

-

Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath to induce precipitation.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Causality in Synthesis: The reaction proceeds via the formation of N-hydroxymethyl intermediates from the amine and formaldehyde, which then react with thiourea. The subsequent cyclization is driven by the elimination of water to form the stable triazinane ring. The choice of the primary amine dictates the substituent at the 5-position of the ring.

Key Reactivity

The reactivity of 1,3,5-triazinane-2-thione is characterized by the presence of the thione group and the secondary amine functionalities within the ring.

-

Alkylation: The sulfur atom of the thione group is a soft nucleophile and readily undergoes alkylation with alkyl halides in the presence of a base to form 2-alkylthio-1,4,5,6-tetrahydro-1,3,5-triazines. This reaction is a cornerstone for the derivatization of this scaffold.

-

Oxidation: The thione group can be oxidized to the corresponding sulfoxide or sulfone under controlled conditions using oxidizing agents like hydrogen peroxide or peroxy acids. One-electron oxidation of the 1,3,5-triazine ring has also been reported, leading to the formation of radical cations.[8]

-

Reactions at Ring Nitrogens: The N-H protons can be deprotonated with a strong base, and the resulting anions can react with electrophiles. The ring nitrogens can also participate in reactions such as N-acylation.

Thione-Thiol Tautomerism

A critical aspect of the chemistry of 1,3,5-triazinane-2-thione is its existence in a tautomeric equilibrium with its thiol isomer, 1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol.

The position of this equilibrium is influenced by several factors:

-

Solvent Polarity: In polar solvents, the more polar thione form is generally favored.[9] In non-polar solvents, the thiol form may be more prevalent.[9]

-

pH: In alkaline solutions, the equilibrium tends to shift towards the thiol form due to the deprotonation of the thiol group to form the thiolate anion.[10][11]

-

Temperature: Changes in temperature can also influence the position of the equilibrium.

The thione form is typically the dominant tautomer in the solid state and in most common organic solvents.[10] This equilibrium is crucial as the two tautomers exhibit different reactivity profiles, which can be exploited in synthetic strategies.

Spectral Analysis

¹H NMR Spectroscopy

The proton NMR spectrum of the 1,3,5-triazinane ring is expected to show characteristic signals for the methylene protons and the N-H protons.

-

Methylene Protons (C-H): The protons on the carbons between the nitrogen atoms would likely appear as singlets or complex multiplets in the range of 4.0-5.5 ppm, depending on the substitution pattern and conformational dynamics.

-

Amine Protons (N-H): The signals for the N-H protons are expected to be broad and their chemical shift will be dependent on the solvent and concentration. They would typically appear in the range of 6.0-9.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides key information about the carbon framework.

-

Thione Carbon (C=S): The carbon of the thione group is highly deshielded and is expected to resonate in the range of 170-185 ppm.[6]

-

Methylene Carbons (C-N): The carbons of the triazinane ring are expected to appear in the range of 50-75 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying key functional groups.

-

N-H Stretching: A broad absorption band in the region of 3100-3400 cm⁻¹ is characteristic of N-H stretching vibrations.

-

C=S Stretching: The C=S stretching vibration, often referred to as the "thiourea band," is typically observed in the region of 1100-1350 cm⁻¹. This band can be complex due to coupling with other vibrations.[14]

-

C-N Stretching: Strong absorptions corresponding to C-N stretching are expected in the fingerprint region (1000-1350 cm⁻¹).

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For 1,3,5-triazinane-2-thione, the molecular ion peak (M⁺) would be observed at m/z = 117. Characteristic fragmentation patterns would involve the loss of small molecules such as H₂S, HNCS, and cleavage of the triazinane ring.

Applications in Drug Development

The 1,3,5-triazine scaffold is a "privileged structure" in medicinal chemistry, and its thione derivatives are no exception. The ability to readily modify the substituents at the nitrogen and sulfur atoms allows for the creation of large libraries of compounds for screening against various biological targets.[1][2] The thione group can act as a hydrogen bond acceptor and can also chelate metal ions, which can be important for binding to biological macromolecules. The diverse biological activities reported for 1,3,5-triazine-2-thione derivatives underscore their potential as lead compounds in the development of new therapeutics.

Safety and Handling

While specific toxicity data for 1,3,5-triazinane-2-thione is limited, it should be handled with the standard precautions for laboratory chemicals. Based on safety data for related compounds, it may cause skin and eye irritation and may be harmful if swallowed.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

1,3,5-Triazinane-2-thione is a foundational heterocyclic compound with a rich chemistry and significant potential for applications in drug discovery and development. Its straightforward synthesis, versatile reactivity, and interesting tautomeric behavior make it an attractive scaffold for the design of novel bioactive molecules. A thorough understanding of its fundamental chemical properties, as outlined in this guide, is essential for researchers seeking to unlock the full potential of this promising chemical entity.

References

-

Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447–1455. [Link]

-

Kang, G.-F., & Zhang, G. (2020). Supporting Information for: One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447–1455. [Link]

-

Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447-1455. [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1,3,5-Triazine-2(1H)-thione, tetrahydro-5-(2-hydroxyethyl)-. Retrieved January 16, 2026, from [Link]

-

Al-Hourani, B. J., Al-Adham, I. S., & Al-Qirim, T. A. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 001-013. [Link]

-

PubChem. (n.d.). 1,3,5-Trimethyl-1,3,5-triazinane-2-thione. Retrieved January 16, 2026, from [Link]

-

Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447–1455. [Link]

-

Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447–1455. [Link]

-

Behpour, M., Atabaki, M., & Amjadi, M. (2012). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 90(11), 935-941. [Link]

-

Almaraz, M., et al. (2013). Green synthesis of 1,3,5-triazines with applications in supramolecular and materials chemistry. Arkivoc, 2013(3), 245-294. [Link]

-

Le Bozec, H., et al. (2020). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. Molecules, 25(23), 5557. [Link]

-

Le Bozec, H., et al. (2020). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. Semantic Scholar. [Link]

-

PubChem. (n.d.). 1,3,5-Triazin-2(1H)-one. Retrieved January 16, 2026, from [Link]

-

Goldstein, S., & Rabani, J. (2007). On the kinetics and energetics of one-electron oxidation of 1,3,5-triazines. Organic & Biomolecular Chemistry, 5(5), 791-795. [Link]

-

Abdel-Ghani, N. T., et al. (2018). Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents. Molecules, 23(8), 1957. [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

Al-Suwaidan, I. A., et al. (2018). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 23(10), 2659. [Link]

-

Sheyi, R., et al. (2020). 1,3,5-Triazine as core for the preparation of dendrons. Arkivoc, 2020(3), 64-73. [Link]

-

ResearchGate. (2010). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved January 16, 2026, from [Link]

-

Cheméo. (n.d.). 1,3,5-triazine-2,4,6(1H,3H,5H)-trione trihydrazone. Retrieved January 16, 2026, from [Link]

-

Le Bozec, H., et al. (2020). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. ResearchGate. [Link]

-

Shablykin, O. V., et al. (2015). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Organic and Pharmaceutical Chemistry, 13(3), 51-56. [Link]

-

Nagy, P. I. (2014). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 21(3), 481-495. [Link]

-

Lee, Y.-M., et al. (2019). Factors that determine thione(thiol)–disulfide interconversion in a bis(thiosemicarbazone) copper(ii) complex. Dalton Transactions, 48(12), 3939-3943. [Link]

-

Mirzahosseini, A., Somlyay, M., & Noszál, B. (2015). Species-Specific Thiol-Disulfide Equilibrium Constant: A Tool to Characterize Redox Transitions of Biological Importance. The Journal of Physical Chemistry B, 119(32), 10191-10197. [Link]

-

Christiansen, M. (2013, November 14). Chapter 13 – IR spectroscopy & Mass Spectrometry [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Fundamental vibrations of 1,3,5-triazine. Retrieved January 16, 2026, from [Link]

-

Nagy, P. I. (2012). Quantification of Thiols and Disulfides. Antioxidants & Redox Signaling, 17(12), 1735-1748. [Link]

Sources

- 1. 1,3,5-Triazin-2(1H)-one | C3H3N3O | CID 13907883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 22052-04-6 Cas No. | 1,3,5-Triazinane-2-thione | Apollo [store.apolloscientific.co.uk]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. On the kinetics and energetics of one-electron oxidation of 1,3,5-triazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. 1,3,5-Triazine-2(1H)-thione, 5-butyltetrahydro- | C7H15N3S | CID 3034134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. Factors that determine thione(thiol)–disulfide interconversion in a bis(thiosemicarbazone) copper(ii) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Structural Characterization of 1,3,5-Triazinane-2-thione

Foreword

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] This guide focuses on a fundamental member of this family, 1,3,5-Triazinane-2-thione, a molecule holding significant potential as a versatile building block for novel therapeutic agents. While direct literature on this parent compound is sparse, this document provides a comprehensive overview of its synthesis and structural elucidation, drawing upon established principles of organic chemistry and data from closely related analogues. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space of triazinane-based compounds.

Synthesis of 1,3,5-Triazinane-2-thione: A Mechanistic Approach

The synthesis of 1,3,5-Triazinane-2-thione is predicated on the classic condensation reaction between thiourea and formaldehyde. This reaction proceeds through the formation of hydroxymethyl intermediates, which then cyclize to form the stable six-membered ring.

Proposed Reaction Mechanism

The reaction is typically base-catalyzed, facilitating the nucleophilic attack of the thiourea nitrogen on the carbonyl carbon of formaldehyde. The proposed mechanism involves the following key steps:

-

Formation of Hydroxymethylthiourea: In the presence of a base, thiourea is deprotonated, and the resulting anion attacks formaldehyde to form a hydroxymethylthiourea intermediate. This process can occur on both nitrogen atoms to form N,N'-bis(hydroxymethyl)thiourea.

-

Condensation and Cyclization: The hydroxymethyl groups can then react with other thiourea molecules or with each other in a series of condensation steps, eliminating water and forming methylene bridges. The precise sequence of these events can vary, but ultimately leads to the formation of the 1,3,5-triazinane ring.

Caption: Proposed reaction pathway for the synthesis of 1,3,5-Triazinane-2-thione.

Detailed Experimental Protocol

This protocol is based on methodologies reported for the synthesis of related thiourea-formaldehyde condensates and 1,3,5-triazinane derivatives.[4][5][6]

Materials:

-

Thiourea

-

Formaldehyde (37% aqueous solution)

-

Sodium Carbonate (Na₂CO₃)

-

Ethanol

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1 equivalent) in a mixture of ethanol and deionized water.

-

Addition of Reagents: To this solution, add sodium carbonate (0.1 equivalents) as a catalyst. Slowly add formaldehyde solution (3 equivalents) dropwise to the stirring reaction mixture at room temperature.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 1,3,5-Triazinane-2-thione.

Structural Characterization

A comprehensive structural characterization is essential to confirm the identity and purity of the synthesized 1,3,5-Triazinane-2-thione. This involves a combination of spectroscopic and crystallographic techniques.

Caption: Workflow for the structural characterization of 1,3,5-Triazinane-2-thione.

Spectroscopic Analysis

The following table summarizes the expected spectroscopic data for 1,3,5-Triazinane-2-thione, inferred from literature on cyclic thioureas and triazinane derivatives.[7][8][9][10]

| Technique | Expected Observations | Rationale |

| ¹H NMR | Singlet around 4.5-5.0 ppm (CH₂); Broad singlet around 7.0-8.0 ppm (NH) | The methylene protons (CH₂) in the triazinane ring are chemically equivalent. The NH protons are exchangeable and often appear as a broad signal. |

| ¹³C NMR | Signal around 50-60 ppm (CH₂); Signal around 175-185 ppm (C=S) | The chemical shift of the methylene carbons is typical for this environment. The thiocarbonyl (C=S) carbon is significantly deshielded. |

| IR Spectroscopy | Broad band at 3200-3400 cm⁻¹ (N-H stretch); Band at 1500-1550 cm⁻¹ (C-N stretch); Strong band at 1100-1200 cm⁻¹ (C=S stretch) | These vibrational frequencies are characteristic of the functional groups present in the molecule. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 133. Expected fragmentation patterns include the loss of CH₂NH and HNCS fragments. | The fragmentation pattern can provide valuable information about the molecular structure.[11][12][13] |

X-ray Crystallography

For unambiguous structure determination, single-crystal X-ray crystallography is the gold standard.[14][15][16]

Crystallization Protocol:

-

Solvent Selection: Screen various solvents or solvent mixtures to find a system in which the compound has moderate solubility.

-

Crystal Growth: Employ slow evaporation, vapor diffusion, or slow cooling techniques to grow single crystals suitable for diffraction.

-

Data Collection and Structure Solution: Mount a suitable crystal on a diffractometer and collect diffraction data. The resulting data is used to solve and refine the crystal structure, providing precise bond lengths, bond angles, and information on intermolecular interactions.

Molecular Structure and Potential Applications

The structure of 1,3,5-Triazinane-2-thione features a central six-membered ring with alternating nitrogen and carbon atoms, and a thione group. This arrangement provides a rigid scaffold with multiple sites for functionalization.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Application of Thiourea–Poly(Acrylic Acid)–Formaldehyde Composites for Removal of Crystal Violet Dye [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis, Crystal Structure and Cyclic Voltammetric Behavior of N-aroyl-N′-(4′-cyanophenyl)thioureas [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. scilit.com [scilit.com]

- 11. arkat-usa.org [arkat-usa.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis and crystallographic studies of two new 1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Solubility of 1,3,5-Triazinane-2-thione in common organic solvents

An In-Depth Technical Guide to the Solubility of 1,3,5-Triazinane-2-thione in Common Organic Solvents

Abstract

1,3,5-Triazinane-2-thione is a heterocyclic compound built upon the s-triazine scaffold, a core structure prevalent in medicinal chemistry and materials science due to its diverse biological activities and versatile chemical functionality.[1][2][3][4] The successful application of this and related molecules in fields such as drug development is fundamentally dependent on a thorough understanding of their physicochemical properties, chief among them being solubility. This technical guide provides a comprehensive analysis of the solubility of 1,3,5-Triazinane-2-thione. We will explore the key molecular features governing its solubility, including its capacity for hydrogen bonding and potential tautomerism. In the absence of extensive public data, this whitepaper presents a predicted qualitative solubility profile based on established chemical principles and provides a robust, field-proven experimental protocol for its precise quantitative determination. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's behavior in various solvent systems.

The Molecular Architecture: Unpacking the Drivers of Solubility

To predict and understand the solubility of 1,3,5-Triazinane-2-thione, we must first analyze its molecular structure and the resulting intermolecular forces it can establish with a solvent.

Core Structural Analysis

The 1,3,5-Triazinane-2-thione molecule (MW: ~117.17 g/mol ) possesses a saturated heterocyclic ring containing three nitrogen atoms and three carbon atoms, with one carbon atom existing as a thiocarbonyl (C=S) group.[5]

Key features influencing solubility include:

-

Hydrogen Bond Donors: The presence of two secondary amine (N-H) groups within the ring makes the molecule a potent hydrogen bond donor.

-

Hydrogen Bond Acceptors: The nitrogen atoms in the ring and, crucially, the sulfur atom of the thione group can act as hydrogen bond acceptors.

-

Polarity: The combination of multiple N-H bonds and the polar C=S group imparts a significant degree of polarity to the molecule.

The Critical Role of Tautomerism

A pivotal characteristic of many heterocyclic thiones is the potential for thione-thiol tautomerism. 1,3,5-Triazinane-2-thione can exist in equilibrium with its thiol tautomer, 1,2,3,4-tetrahydro-1,3,5-triazine-2-thiol.

Caption: Thione-thiol tautomeric equilibrium.

The position of this equilibrium is highly dependent on the solvent environment. The thione form is generally more stable, but the presence of the thiol form, with its acidic S-H proton, can drastically alter solubility in protic or basic solvents. This phenomenon is a key consideration when selecting solvents for analysis or formulation.[6]

Intermolecular Interactions

The primary principle governing solubility is "like dissolves like."[7][8][9] For 1,3,5-Triazinane-2-thione, its polarity and hydrogen bonding capabilities are the dominant factors.

-

In Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Strong interactions are expected as the solvent's hydroxyl group can donate a hydrogen bond to the thione's sulfur atom and accept hydrogen bonds from the triazinane's N-H groups. High solubility is predicted in these solvents.

-

In Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone): These solvents are hydrogen bond acceptors but not donors. They can interact favorably with the N-H groups of the solute. Good solubility is expected, particularly in highly polar solvents like DMSO and DMF which are effective at solvating polar molecules.

-

In Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and cannot participate in hydrogen bonding. The significant polarity mismatch between the solute and solvent will lead to very weak intermolecular interactions, and therefore, the compound is expected to be insoluble or very sparingly soluble.[9]

Qualitative Solubility Profile

While extensive quantitative public data is limited, a qualitative solubility profile can be constructed based on the molecular principles discussed above. This table serves as a practical starting point for solvent screening in a research setting.

| Solvent Class | Solvent Name | Predicted Solubility | Rationale |

| Polar Protic | Water | Slightly Soluble | Capable of H-bonding, but the overall organic structure may limit high solubility. |

| Methanol (MeOH) | Soluble | Excellent H-bond donor/acceptor, low molecular weight allows for effective solvation. | |

| Ethanol (EtOH) | Soluble | Similar to methanol, good H-bonding capability. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | Highly polar H-bond acceptor, excellent for dissolving polar, multifunctional compounds. |

| Dimethylformamide (DMF) | Very Soluble | Strong H-bond acceptor with high polarity. | |

| Acetone | Soluble | Moderate polarity and H-bond acceptor capability. | |

| Acetonitrile (ACN) | Moderately Soluble | Polar, but a weaker H-bond acceptor compared to DMSO or DMF. | |

| Tetrahydrofuran (THF) | Slightly Soluble | Lower polarity and steric hindrance may limit effective solvation. | |

| Nonpolar | Dichloromethane (DCM) | Sparingly Soluble | Slight polarity may allow for minimal dissolution. |

| Toluene | Insoluble | Nonpolar aromatic solvent, poor match for the polar solute.[9] | |

| Hexane / Heptane | Insoluble | Aliphatic nonpolar solvent, significant polarity mismatch.[9] |

A Validated Protocol for Quantitative Solubility Determination

To move beyond prediction and obtain precise, actionable data, a robust experimental protocol is required. The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility.[10]

Core Principle

An excess of the solid solute is agitated in the solvent at a constant temperature for a sufficient duration to reach thermodynamic equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the supernatant is quantified using a suitable analytical technique.

Required Materials & Equipment

-

1,3,5-Triazinane-2-thione (solid, >98% purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible membrane)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector (or other suitable analytical instrument)

Experimental Workflow Diagram

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology

-

Preparation: To a series of labeled glass vials, add a known volume (e.g., 2.0 mL) of each test solvent. Add an excess amount of 1,3,5-Triazinane-2-thione to each vial (e.g., 20-30 mg, enough to ensure solid remains after equilibration).

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully draw a sample of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean, pre-weighed vial for gravimetric analysis or into an HPLC vial for chromatographic analysis. This step is critical to remove all undissolved particulates.

-

Quantification (HPLC-UV Method):

-

Prepare a series of calibration standards of 1,3,5-Triazinane-2-thione of known concentrations in the test solvent.

-

Analyze the standards to generate a calibration curve (Peak Area vs. Concentration).

-

Appropriately dilute the filtered supernatant sample to fall within the linear range of the calibration curve.

-

Analyze the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

Quantification (Gravimetric Method):

-

Accurately weigh the vial containing the filtered supernatant.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight of the dried solid is achieved.

-

Calculate the mass of the dissolved solid and divide by the initial volume of the solvent to determine solubility (e.g., in mg/mL).

-

Conclusion

The solubility of 1,3,5-Triazinane-2-thione is a complex interplay of its inherent polarity, hydrogen bonding capacity, and potential for thione-thiol tautomerism. Based on these structural features, it is predicted to be highly soluble in polar aprotic solvents like DMSO and DMF, soluble in polar protic solvents like methanol, and largely insoluble in nonpolar media. This guide provides the foundational theory for making informed decisions on solvent selection and, critically, offers a detailed, validated protocol for the precise experimental determination of its equilibrium solubility. Accurate and reproducible solubility data are indispensable for advancing the research and development of formulations, reaction conditions, and purification strategies involving this versatile heterocyclic compound.

References

-

[Current Organic Chemistry. (2004).[7][11][12]-Triazine: A Versatile Heterocycle in Current Applications of Organic Chemistry.]([Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,3,5-Triazine - Wikipedia [en.wikipedia.org]

- 3. 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.ws [chem.ws]

- 8. Khan Academy [khanacademy.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Hydrogen-bonded chains of rings in 1-(4-chloroanilinomethyl)-5-(4-chlorophenyl)-1,3,5-triazinane-2-thione and hydrogen-bonded sheets in 1-anilinomethyl-5-phenyl-1,3,5-triazinane-2-thione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. solubility experimental methods.pptx [slideshare.net]

Thermal stability and decomposition of 1,3,5-Triazinane-2-thione

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,3,5-Triazinane-2-thione

Abstract

This technical guide provides a comprehensive framework for understanding the thermal stability and decomposition profile of 1,3,5-Triazinane-2-thione. While direct experimental literature on this specific molecule is limited, this document leverages established principles of thermal analysis and the known behavior of analogous thiourea and 1,3,5-triazine derivatives to construct a scientifically grounded, predictive analysis. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering detailed methodologies for synthesis, thermal characterization, and decomposition pathway elucidation. The guide emphasizes the causal relationships behind experimental choices and provides self-validating protocols to ensure scientific rigor.

Introduction: The Significance of the 1,3,5-Triazinane-2-thione Scaffold

The 1,3,5-triazinane ring system is a foundational structure in medicinal and materials chemistry, prized for its unique stereoelectronic properties and its capacity for diverse functionalization. The incorporation of a thione group at the 2-position introduces a reactive center and modifies the electronic landscape of the heterocycle, making 1,3,5-Triazinane-2-thione and its derivatives compelling targets for investigation. Nitrogen and sulfur-containing heterocycles are known for their wide range of biological activities and applications in materials science.[1][2]

A thorough understanding of the thermal stability of 1,3,5-Triazinane-2-thione is paramount for its potential applications. Thermal stability dictates shelf-life, processing conditions for material fabrication, and compatibility in pharmaceutical formulations. This guide provides a detailed exploration of the anticipated thermal behavior of this compound, from initial synthesis to final decomposition products.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 1,3,5-Triazinane-2-thione can be conceptualized through a one-pot, three-component reaction, a methodology that has proven effective for similar 1,3,5-triazine derivatives.[3][4][5] This approach offers the advantages of procedural simplicity and atom economy.

The proposed reaction involves the condensation of an aldehyde (such as formaldehyde), thiourea, and an amine source. The dual role of thiourea is critical, participating in both the initial cyclization with the aldehyde and subsequent ring closure.[3]

Diagram of Proposed Synthesis:

Caption: Proposed one-pot synthesis of 1,3,5-Triazinane-2-thione.

Methodologies for Thermal Analysis

A multi-faceted approach employing several analytical techniques is essential for a comprehensive understanding of the thermal decomposition of 1,3,5-Triazinane-2-thione. The combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Mass Spectrometry (MS) provides complementary data on mass loss, energetic transitions, and the identity of evolved gases.[6][7][8]

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is fundamental for determining the onset of decomposition, the temperature ranges of distinct decomposition stages, and the mass of any residual material.

Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 3-5 mg of 1,3,5-Triazinane-2-thione into a ceramic or aluminum crucible.

-

Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min to ensure an inert environment.

-

Temperature Program: Heat the sample from ambient temperature to 600 °C at a linear heating rate of 10 °C/min.

-

Data Analysis: Plot the percentage of mass loss against temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates for each stage.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on melting points, phase transitions, and the enthalpy of decomposition (whether the process is exothermic or endothermic).

Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-3 mg of 1,3,5-Triazinane-2-thione into a hermetically sealed aluminum pan. An empty sealed pan will be used as a reference.

-

Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to 400 °C at a heating rate of 10 °C/min.

-

Data Analysis: Plot the heat flow against temperature. Endothermic events (like melting) will appear as downward peaks, while exothermic events (like decomposition) will be represented by upward peaks. The area under the peaks can be integrated to determine the enthalpy change.

Evolved Gas Analysis (EGA) using TGA-MS

Principle: Coupling the outlet of the TGA to a mass spectrometer allows for the real-time identification of gaseous products evolved during decomposition. This is crucial for elucidating the decomposition mechanism.

Experimental Protocol:

-

Instrument: A TGA instrument coupled to a mass spectrometer via a heated transfer line.

-

TGA Conditions: Follow the protocol outlined in section 3.1.

-

MS Conditions: The mass spectrometer should be set to scan a mass-to-charge (m/z) range of approximately 10-200 amu to detect small gaseous fragments.

-

Data Analysis: Correlate the mass loss events observed in the TGA curve with the appearance of specific ions in the mass spectrometer.

Predicted Thermal Behavior and Decomposition Pathway

Based on the thermal behavior of related thiourea and triazine compounds, a multi-stage decomposition process is anticipated for 1,3,5-Triazinane-2-thione.[6][9][10]

Diagram of Predicted Decomposition Pathway:

Caption: Predicted multi-stage decomposition of 1,3,5-Triazinane-2-thione.

Stage 1: Initial Decomposition (Anticipated range: 180-250 °C)

The initial decomposition is likely to be the most significant in terms of mass loss. The weaker bonds within the molecule, such as the C-S and C-N bonds of the thiourea moiety, are expected to cleave first. This stage is predicted to be endothermic, as energy is required to break these bonds. Key gaseous products expected in this stage include:

-

Hydrogen Sulfide (H₂S): A common decomposition product from sulfur-containing organic molecules.

-

Ammonia (NH₃): From the amine groups in the triazinane ring.

-

Isothiocyanates: Resulting from the fragmentation of the thiourea portion of the molecule.

Stage 2: Decomposition of Intermediates (Anticipated range: 250-400 °C)

The intermediates formed in the first stage will likely undergo further fragmentation at higher temperatures. This stage is often characterized by a slower rate of mass loss and can be exothermic due to the formation of more stable, smaller molecules. Expected products include:

-

Carbon Dioxide (CO₂) and Carbon Monoxide (CO): From the oxidation of carbon-containing fragments.

-

Nitrogen Gas (N₂): A thermodynamically stable product from the decomposition of nitrogen-containing heterocycles.

Final Residue:

At temperatures above 400 °C, a stable carbonaceous residue, potentially containing some nitrogen and sulfur, is expected to remain. The percentage of this residue can provide insights into the char-forming tendency of the compound.

Representative Data and Interpretation

The following tables present hypothetical, yet realistic, data that could be obtained from the thermal analysis of 1,3,5-Triazinane-2-thione.

Table 1: Predicted TGA Data

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Peak Decomposition Temp. (DTG) (°C) |

| 1 | 180 - 250 | 45 - 55 | ~220 |

| 2 | 250 - 400 | 20 - 30 | ~350 |

| Final Residue | > 400 | 15 - 25 | - |

Table 2: Predicted DSC Data

| Thermal Event | Onset Temp. (°C) | Peak Temp. (°C) | Enthalpy (ΔH) (J/g) |

| Melting | ~150 | ~155 | Endothermic |

| Decomposition | ~180 | ~225 | Primarily Endothermic |

Interpretation of Data:

The TGA data would indicate a two-step decomposition process, with the majority of the mass loss occurring in the first stage. The DSC data would likely show an endothermic melting event prior to decomposition. The decomposition itself is expected to be a complex process with potentially both endothermic and exothermic events, though the initial bond-breaking is anticipated to be endothermic.

Conclusion and Future Directions

This technical guide provides a predictive framework for the synthesis and thermal analysis of 1,3,5-Triazinane-2-thione. By leveraging data from analogous compounds, we have outlined detailed experimental protocols and plausible decomposition pathways. This information is critical for any researcher or developer looking to work with this molecule, as it provides a roadmap for safe handling, processing, and formulation.

Future experimental work should focus on validating the proposed synthetic route and obtaining empirical data through the analytical techniques described herein. Further studies could also explore the influence of different substituents on the triazinane ring on the overall thermal stability of the molecule, providing valuable structure-property relationships for the design of novel materials and therapeutics.

References

- Lizarraga, E., Zabaleta, C., & Palop, J. (2008). Mechanism of thermal decomposition of thiourea derivatives. Journal of Thermal Analysis and Calorimetry, 93(3), 831-838.

-

ResearchGate. (n.d.). Mechanism of thermal decomposition of thiourea derivatives. Request PDF. Available from: [Link]

-

AKJournals. (2008). Mechanism of thermal decomposition of thiourea derivatives. Journal of Thermal Analysis and Calorimetry, 93(3). Available from: [Link]

-

Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447–1455. Available from: [Link]

-

Shaw, G., & Butler, J. A. (1959). The Decomposition of Thiourea in Water Solutions. Journal of the American Chemical Society, 81(23), 6264-6265. Available from: [Link]

-

ResearchGate. (n.d.). Thermal stability and decomposition of urea, thiourea and selenourea analogous diselenide derivatives. Request PDF. Available from: [Link]

-

Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447-1455. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Available from: [Link]

-

Szałapska, K., et al. (2023). Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. Molecules, 28(18), 6589. Available from: [Link]

-

ResearchGate. (n.d.). Thermal Behavior of 1, 3, 5-Trinitroso- 1, 3, 5- triazinane and Its Melt-castable Mixtures with Cyclic Nitramines. Available from: [Link]

-

Shaukat, A., et al. (2021). Synthesis, combined theoretical and spectral characterization of some new 1,3,5 triazine compounds, and their in vitro biological analysis. Reaction Chemistry & Engineering, 6(12), 2297-2311. Available from: [Link]

-

National Center for Biotechnology Information. (2022). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Scientific Reports, 12, 19859. Available from: [Link]

-

Singh, R. I., et al. (2020). Investigating the Photochemical Decomposition of Solid 1,3,5- Trinitro-1,3,5-triazinane (RDX). The Journal of Physical Chemistry A, 124(38), 7731–7747. Available from: [Link]

-

MDPI. (2022). Influence of 4,4′,6,6′-Tetra(azido)hydrazo-1,3,5-triazine on the Thermal Behavior of the Nitroguanidine-Base Propellant. Molecules, 27(19), 6642. Available from: [Link]

-

ResearchGate. (n.d.). Thermal Decomposition of 2,4,6-Triazido-1,3,5-Triazine. Available from: [Link]

-

Zviely, M. (2006). Heterocyclic Nitrogen- and Sulfur- Containing Aroma Chemicals. Perfumer & Flavorist, 31(5), 34-42. Available from: [Link]

-

MDPI. (2020). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. Molecules, 25(22), 5475. Available from: [Link]

-

ResearchGate. (n.d.). (a) Thermogravimetric analysis (TGA) curves of pure sulphur and 0.6S-EG.... Available from: [Link]

-

MDPI. (2023). New Nitrogen-, Oxygen-, and Sulfur-Containing Heterocyclic Compounds as Anti-Colon Cancer Agents: Synthesis, Multitargeted Evaluations, Molecular Docking Simulations and ADMET Predictions. International Journal of Molecular Sciences, 24(13), 11041. Available from: [Link]

-

National Center for Biotechnology Information. (2019). Special Issue: Sulfur-Nitrogen Heterocycles. Molecules, 24(21), 3848. Available from: [Link]

-

Gzella, A., et al. (2016). Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. Medicinal Chemistry Research, 25(8), 1643-1653. Available from: [Link]

-

Journal of Scientific Research and Reports. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. Journal of Scientific Research and Reports, 26(6), 72-87. Available from: [Link]

-

PubMed. (2020). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. Molecules, 25(22), 5475. Available from: [Link]

Sources

- 1. Special Issue: Sulfur-Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles [openmedicinalchemistryjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BJOC - One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions [beilstein-journals.org]

- 6. akjournals.com [akjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. akjournals.com [akjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Crystal structure analysis of 1,3,5-Triazinane-2-thione derivatives

An In-Depth Technical Guide: Crystal Structure Analysis of 1,3,5-Triazinane-2-thione Derivatives: From Synthesis to Structure-Activity Relationship

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

The 1,3,5-triazinane scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to the broad spectrum of biological activities its derivatives possess, including anticancer, antimicrobial, and antiviral properties.[1][2] The introduction of a thione group at the 2-position to form the 1,3,5-triazinane-2-thione core creates a unique molecular entity with modulated electronic properties, lipophilicity, and hydrogen bonding capabilities. Understanding the precise three-dimensional architecture of these molecules is not merely an academic exercise; it is a fundamental prerequisite for rational drug design and the elucidation of structure-activity relationships (SAR). Single-crystal X-ray diffraction is the definitive method for obtaining this atomic-level information. This guide provides a comprehensive overview of the crystal structure analysis of 1,3,5-triazinane-2-thione derivatives, detailing the experimental workflow, principles of structural interpretation, and the translation of structural data into actionable insights for therapeutic development.

The Significance of the 1,3,5-Triazinane-2-thione Core in Drug Discovery

The 1,3,5-triazine ring and its saturated counterpart, triazinane, are versatile pharmacophores. Their derivatives have demonstrated efficacy in a wide range of therapeutic areas.[3] The replacement of a carbonyl oxygen with a sulfur atom to create a thione is a common bioisosteric substitution in drug design. The larger, more polarizable sulfur atom alters the molecule's steric and electronic profile, which can lead to enhanced binding affinity, improved selectivity for biological targets, or modified metabolic stability.

The thione group (C=S) is an excellent hydrogen bond acceptor, while the adjacent N-H groups on the triazinane ring are potent hydrogen bond donors. This duality allows these derivatives to form robust and highly specific interactions with biological macromolecules such as enzymes and receptors, making them attractive candidates for targeted therapies. For instance, various 1,3,5-triazine derivatives have been identified as potent inhibitors of dihydrofolate reductase (DHFR), a key target in cancer chemotherapy.[4]

The Crystallographic Imperative: Why 3D Structure is Non-Negotiable

While spectroscopic methods like NMR, IR, and mass spectrometry are essential for confirming chemical identity and connectivity, they provide limited information about the three-dimensional arrangement of atoms in the solid state.[5] Single-crystal X-ray crystallography stands alone in its ability to provide an unambiguous, high-resolution snapshot of the molecule, revealing:

-

Absolute Stereochemistry: Definitive assignment of chiral centers.

-

Molecular Conformation: The precise puckering of the triazinane ring (e.g., chair, boat, or twist conformations) and the orientation of its substituents.

-

Intermolecular Interactions: A detailed map of the hydrogen bonds, π-π stacking, and other non-covalent interactions that govern how molecules pack in a crystal lattice.[6] This packing directly influences key physicochemical properties like solubility and melting point.

This atomic-level understanding is the foundation of structure-based drug design, enabling scientists to visualize how a molecule docks into a protein's active site and to rationally design modifications to improve its therapeutic profile.

Experimental Workflow: From Powder to Refined Structure

The journey from a synthesized compound to a fully resolved crystal structure is a meticulous process that demands both precision and a deep understanding of the underlying principles. Each step is designed to ensure the final structural model is both accurate and trustworthy.

**3.1 Step-by-Step Protocol for Single-Crystal X-ray Diffraction

-

Synthesis and Purification: The process begins with the synthesis of the target 1,3,5-triazinane-2-thione derivative. High purity (>99%) is paramount, as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

-

Crystal Growth: This is often the most challenging and empirical step. The goal is to grow a single, well-ordered crystal of suitable size (typically 0.1-0.3 mm).

-

Causality: The key is to achieve a state of slow supersaturation. Rapid precipitation leads to amorphous solids or microcrystalline powders, which are unsuitable for single-crystal diffraction.

-

Common Techniques:

-

Slow Evaporation: The compound is dissolved in a suitable solvent to near-saturation, and the solvent is allowed to evaporate slowly over days or weeks.

-

Vapor Diffusion: A solution of the compound is placed in a small vial, which is then sealed inside a larger jar containing a "weaker" solvent (an anti-solvent) in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

-

-

Crystal Selection and Mounting: A high-quality crystal is selected under a microscope. Ideal crystals are transparent, have well-defined faces, and are free of cracks or defects. The selected crystal is mounted on a goniometer head for analysis.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. A beam of monochromatic X-rays is directed at the crystal, which is rotated during the experiment. The diffracted X-rays are detected, and their intensities and positions are recorded.

-

Structure Solution and Refinement:

-

Structure Solution: The collected diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined.

-

Structure Refinement: A computational model of the structure is refined against the experimental data. This iterative process adjusts atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns.

-

-

Validation: The final structural model is rigorously validated.

-

Trustworthiness: Key metrics include the R1 factor (a measure of the agreement between the model and the data; values below 5% are considered excellent) and the Goodness-of-Fit (GoF), which should be close to 1.0. The final validated structure is typically deposited in a crystallographic database as a Crystallographic Information File (CIF).

-

Visualizing the Workflow

Caption: Experimental workflow for single-crystal X-ray analysis.

Interpreting the Crystal Structure: A Case Study

A novel isatin-s-triazine hydrazone derivative, 6c , was synthesized and its structure confirmed by single-crystal X-ray diffraction.[7] It crystallized in the triclinic crystal system with the P-1 space group.

Quantitative Structural Data

The following table summarizes the key crystallographic data for compound 6c , providing a quantitative foundation for our analysis.[7]

| Parameter | Value | Significance |

| Chemical Formula | C₂₂H₂₀ClFN₈O | Confirms the elemental composition of the molecule in the crystal. |

| Crystal System | Triclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P-1 | Defines the symmetry operations that map the contents of the asymmetric unit onto the entire unit cell. |

| a (Å) | 10.3368(6) | Dimensions of the unit cell, the fundamental repeating block of the crystal. |

| b (Å) | 11.9804(8) | |

| c (Å) | 12.7250(5) | |

| α (°) | 100.904(4) | Angles of the unit cell. |

| β (°) | 107.959(4) | |

| γ (°) | 109.638(6) | |

| Volume (ų) | 1334.36 | The volume of the unit cell. |

Intramolecular Features: Conformation and Geometry

For a 1,3,5-triazinane-2-thione, the most important intramolecular feature is the conformation of the six-membered ring. Due to its saturated nature, the ring is not planar and will adopt a lower-energy conformation, typically a chair or twist-boat . This conformation dictates the spatial relationship between substituents, defining them as axial or equatorial. This orientation is critical for how the molecule presents its pharmacophoric features to a biological target. The C=S bond length is typically around 1.68 Å, longer than a C=O bond (≈1.23 Å), reflecting the larger atomic radius of sulfur.

Intermolecular Interactions: The Crystal Packing Glue

No molecule in a crystal exists in isolation. The overall structure is a supramolecular assembly held together by a network of non-covalent interactions. For triazinane-thiones, hydrogen bonds are typically dominant.

-

N-H···S Hydrogen Bonds: The N-H groups of the triazinane ring are excellent hydrogen bond donors, while the thione sulfur is a strong acceptor. These interactions are highly directional and play a major role in defining the crystal packing.

-

N-H···N Hydrogen Bonds: Interactions between the N-H donors and ring nitrogen atoms of adjacent molecules are also common.

-

π-π Stacking: If the derivatives contain aromatic substituents (e.g., phenyl groups), offset π-π stacking interactions between these rings can provide significant stabilization to the crystal lattice.[6]

Hirshfeld surface analysis of compound 6c revealed that the molecular packing was significantly influenced by H···H (34.8%), C···H (16.4%), N···H (8.0%), and O···H (7.1%) contacts, quantifying the importance of these weak interactions in stabilizing the crystal structure.[7]

Caption: Key intermolecular interactions in triazinane-thione crystals.

Bridging Structure and Biology: The SAR Payoff

The ultimate goal of crystal structure analysis in drug development is to establish a clear Structure-Activity Relationship (SAR). By correlating specific structural features with biological activity, researchers can refine molecular designs for improved potency and selectivity.

-

Conformational Control: The crystal structure reveals the preferred low-energy conformation of the molecule. This information is invaluable for computational chemists performing molecular docking studies, as it provides a validated starting point for predicting how the molecule will bind to its target.[4] A derivative locked in a bioactive conformation by its substituents may show significantly higher activity.

-

Targeted Interactions: The 3D structure can rationalize why a particular derivative is active. For example, a crystal structure might show that a hydroxyl group on a substituent is positioned perfectly to form a critical hydrogen bond with an aspartate residue in an enzyme's active site. This insight would guide the synthesis of new analogs where that interaction is preserved or enhanced.

-

Pharmacophore Modeling: By superimposing the crystal structures of several active derivatives, a 3D pharmacophore model can be constructed. This model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for biological activity, serving as a blueprint for designing novel compounds.

Conclusion and Future Directions

Single-crystal X-ray analysis is an indispensable tool in the study of 1,3,5-triazinane-2-thione derivatives. It provides the unambiguous, high-resolution three-dimensional data necessary to understand molecular conformation, stereochemistry, and the subtle non-covalent forces that dictate supramolecular assembly. This structural insight is the bedrock of modern drug discovery, transforming it from a process of trial-and-error to one of rational, targeted design. By integrating crystallographic data with synthesis, biological screening, and computational modeling, researchers can accelerate the development of novel 1,3,5-triazinane-2-thione derivatives as next-generation therapeutic agents.

Future work in this field will likely focus on co-crystallization studies, where these derivatives are crystallized directly with their target proteins. Such structures provide the ultimate validation of binding modes and will undoubtedly pave the way for the creation of highly potent and selective medicines.

References

-

Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447–1455. [Link]

-

Kang, G.-F., & Zhang, G. (2020). Supporting Information for: One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16. [Link]

-

Singh, P., et al. (2021). 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities. Archiv der Pharmazie, 354(6), e2000363. [Link]

-

Falco, E. A., et al. (2001). Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 11(13), 1821-1824. [Link]

-

ResearchGate. (n.d.). Different biological activities displayed by 1,3,5-triazine. [Link]

-

Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. [Link]

-

Bouchouit, K., et al. (2020). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. Molecules, 25(22), 5475. [Link]

-

Patricio-Rangel, E. B., et al. (2020). Synthesis and crystallographic studies of two new 1,3,5-triazines. Acta Crystallographica Section C: Structural Chemistry, 76(Pt 4), 322–327. [Link]

-

PubMed. (2020). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. [Link]

-

ResearchGate. (2020). (PDF) 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. [Link]

-

ResearchGate. (2018). Synthesis, Characterization, and Antifungal Activity of Novel Benzo[2][8]imidazo[1,2-d][2][9][10]triazine Derivatives. [Link]

-

Sci-Hub. (2020). Synthesis and crystallographic studies of two new 1,3,5-triazines. [Link]

-

Al-Salahi, R., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 1-13. [Link]

-

Al-Abdullah, E. S., et al. (2019). Synthesis, X-Ray Crystal Structures, and Preliminary Antiproliferative Activities of New s-Triazine-hydroxybenzylidene Hydrazone. Journal of Chemistry. [Link]

-

Kanagathara, N., et al. (2014). Growth and Characterization of 2, 4, 6 Triamino-1, 3, 5 Triazine – An Organic Single Crystal. Crystal Structure Theory and Applications. [Link]

-

World News of Natural Sciences. (2024). Synthesis, spectral analysis and antimicrobial activity of 2(1H)-quinolinone tethered 1,3,5-triazine derivatives. [Link]

-

El-Faham, A., et al. (2024). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances. [Link]

-

Al-Ghorbani, M., et al. (2023). Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations. Molecules, 28(4), 1735. [Link]

-

El--Gazzar, A. R. B. A., et al. (2009). New 2H-tetrahydro-1, 3, 5-thiadiazine-2-thiones incorporating glycine and glycinamide as potential antifungal agents. Bioorganic & Medicinal Chemistry, 17(10), 3647-3654. [Link]

Sources

- 1. 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. japsonline.com [japsonline.com]

- 5. 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties [mdpi.com]

- 6. Synthesis and crystallographic studies of two new 1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BJOC - One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions [beilstein-journals.org]

A Technical Guide to the Quantum Chemical and Molecular Modeling of 1,3,5-Triazinane-2-thione

This guide provides an in-depth exploration of the computational methodologies used to characterize 1,3,5-triazinane-2-thione, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into the theoretical underpinnings and practical applications of quantum chemical calculations and molecular modeling, offering a robust framework for researchers, scientists, and drug development professionals.

Introduction: The Significance of 1,3,5-Triazinane-2-thione and the Role of Computational Chemistry

The 1,3,5-triazine scaffold is a cornerstone in the design of biologically active molecules, with derivatives exhibiting a wide range of therapeutic properties, including anticancer and antimicrobial activities.[1][2] The incorporation of a thione group into the triazinane ring introduces unique electronic and steric characteristics that can significantly influence molecular interactions and reactivity. Understanding these properties at a quantum level is paramount for rational drug design and the development of novel materials.

Quantum chemical calculations and molecular modeling have emerged as indispensable tools in this endeavor. They provide a lens through which we can visualize and quantify the intricate electronic structure, vibrational modes, and reactivity of molecules. Density Functional Theory (DFT) has proven to be a particularly powerful method, offering a favorable balance between computational cost and accuracy for studying organic molecules.[3][4][5] This guide will provide a comprehensive protocol for the computational analysis of 1,3,5-triazinane-2-thione, from initial structure optimization to the prediction of spectroscopic properties and reactivity descriptors.

Part 1: Theoretical Framework and Computational Methodology

A successful computational study is built upon a solid theoretical foundation and a well-defined methodology. The choices made at this stage, from the level of theory to the basis set, directly impact the accuracy and relevance of the results.

The Workhorse of Modern Computational Chemistry: Density Functional Theory (DFT)

At the heart of our investigation is Density Functional Theory (DFT), a computational method that determines the electronic structure of a molecule by modeling its electron density. This approach is generally faster than traditional wave-function-based methods and can provide highly accurate results, especially when paired with a suitable functional and basis set. For molecules containing sulfur, such as 1,3,5-triazinane-2-thione, DFT has been shown to yield reliable geometric and electronic data.[5][6]

Selecting the Right Tools: Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

-

Exchange-Correlation Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, offering a good compromise between accuracy and computational efficiency.[3][4] It incorporates both Hartree-Fock exchange and DFT exchange-correlation terms.

-

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-31+G(d,p) basis set is a popular choice that provides a good description of electron distribution. The "+" indicates the addition of diffuse functions, which are important for describing anions and molecules with lone pairs of electrons. The "(d,p)" denotes the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in describing bonding.

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines the key steps for a comprehensive computational analysis of 1,3,5-triazinane-2-thione using a typical quantum chemistry software package like Gaussian, ORCA, or GAMESS.

Step 1: Molecular Structure Input

-

Construct the 3D structure of 1,3,5-triazinane-2-thione using a molecular builder.

-

Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

Step 2: Geometry Optimization

-

Perform a full geometry optimization using DFT with the B3LYP functional and the 6-31+G(d,p) basis set. This will locate the minimum energy conformation of the molecule on the potential energy surface.

Step 3: Vibrational Frequency Analysis

-

Calculate the vibrational frequencies at the same level of theory used for geometry optimization.

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

The calculated frequencies can be used to predict the FT-IR and Raman spectra of the molecule.

Step 4: Electronic Structure Analysis

-

From the optimized geometry, perform a single-point energy calculation to obtain detailed information about the electronic structure.

-

This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity.

Step 5: Spectroscopic Property Prediction

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be used to predict the 1H and 13C NMR chemical shifts.[3][4]

-

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic transitions and the UV-Vis absorption spectrum.[3][4]

Part 2: Analysis and Interpretation of Computational Data

The data generated from quantum chemical calculations provides a wealth of information about the molecule's properties. Proper interpretation of this data is key to extracting meaningful scientific insights.

Molecular Geometry

The optimized geometric parameters (bond lengths and angles) can be compared with experimental data from X-ray crystallography, if available, to validate the computational method. For 1,3,5-triazinane-2-thione, the key parameters to analyze are the C=S bond length and the geometry of the triazinane ring.

| Parameter | Calculated Value (Å or °) | Experimental Value (if available) |

| C=S Bond Length | Value | Value |

| C-N Bond Lengths | Value | Value |

| N-C-N Bond Angles | Value | Value |

| Ring Conformation | e.g., Chair, Boat | Value |

Vibrational Analysis: Unveiling the Molecular Fingerprint

The calculated vibrational frequencies correspond to the different modes of vibration within the molecule. These can be correlated with the peaks observed in experimental FT-IR and Raman spectra. The C=S stretching frequency is a particularly important diagnostic peak for thione-containing compounds.

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |

| N-H Stretch | Value | Value |

| C-H Stretch | Value | Value |

| C=S Stretch | Value | Value |

| Ring Vibrations | Value | Value |

Frontier Molecular Orbitals: The Key to Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy and distribution of these orbitals provide insights into the molecule's reactivity.

-

HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A larger gap suggests higher stability and lower reactivity.

For 1,3,5-triazinane-2-thione, the HOMO is expected to be localized on the sulfur atom and the nitrogen atoms, while the LUMO may be distributed over the C=S bond and the triazinane ring. This suggests that the sulfur and nitrogen atoms are the primary sites for electrophilic attack, while the carbon of the thione group is a likely site for nucleophilic attack.

Part 3: Advanced Molecular Modeling Applications

Beyond the fundamental quantum chemical calculations, molecular modeling techniques can be used to explore the behavior of 1,3,5-triazinane-2-thione in more complex environments.

Molecular Docking: Probing Protein-Ligand Interactions

If 1,3,5-triazinane-2-thione or its derivatives are being investigated as potential drug candidates, molecular docking can be used to predict how they will bind to a target protein.[7][8][9] This involves placing the molecule into the binding site of a protein and scoring the different poses based on their predicted binding affinity. The results can guide the design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR): Linking Structure to Biological Activity

QSAR studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity.[7][8] The quantum chemical descriptors calculated in this guide (e.g., HOMO-LUMO gap, dipole moment) can be used as input for QSAR models to predict the activity of new, unsynthesized derivatives.

Conclusion